Distinct Redox Window
Eosin Y occupies a distinct redox window that differentiates it from both transition metal photocatalysts and other xanthene dyes. Its excited-state oxidation potential E*ox is +0.83 V (vs. SCE) and excited-state reduction potential E*red is -1.11 V (vs. SCE) [1]. This places it as a moderately reducing photocatalyst compared to the widely used Ru(bpy)3(PF6)2 (E*red = -0.81 V vs. SCE) and less reducing than Rose Bengal (E*red = -0.99 V vs. SCE) or Erythrosine B [1] [2]. The Eosin Y triplet energy is 43.6 kcal/mol, significantly lower than Ru(bpy)3(PF6)2 (46.5 kcal/mol), which influences energy transfer pathways [1].
| Evidence Dimension | Excited-state reduction potential (E*red) |
|---|---|
| Target Compound Data | -1.11 V vs. SCE |
| Comparator Or Baseline | Ru(bpy)3(PF6)2: -0.81 V vs. SCE; Rose Bengal: -0.99 V vs. SCE |
| Quantified Difference | 0.30 V more reducing than Ru(bpy)3(PF6)2; 0.12 V more reducing than Rose Bengal |
| Conditions | Ground state and excited state redox potentials measured electrochemically, reported vs. SCE reference electrode [1] [2] |
Why This Matters
This redox window enables Eosin Y to reduce substrates inaccessible to Ru(bpy)3(PF6)2 while avoiding the over-reduction side reactions sometimes observed with stronger reductants, expanding accessible substrate scope.
- [1] Nature Communications. Table 1: Triplet energies and redox potentials of photocatalysts. 2020. View Source
- [2] PMC. Optimization of Reaction Conditions - Redox potential data. Table 1. View Source
